BIP-V5 Matches Z-VAD-FMK Efficacy for Bax-Mediated Apoptosis While Additionally Blocking Caspase-Independent Necrosis
BIP-V5 functions as effectively as Caspase Inhibitor VI (Z-VAD-FMK) for Bax-mediated apoptosis inhibition in the concentration range of approximately 50-200 µM, while uniquely providing additional blockade of caspase-independent necrotic cell death that Z-VAD-FMK cannot address . This dual-protection profile is not observed with the comparator.
| Evidence Dimension | Efficacy for Bax-mediated apoptosis inhibition and necrosis blockade |
|---|---|
| Target Compound Data | 50-200 µM (effective concentration range for Bax-mediated apoptosis); effectively blocks caspase-independent necrotic cell death |
| Comparator Or Baseline | Caspase Inhibitor VI (Z-VAD-FMK): 50-200 µM for Bax-mediated apoptosis; does not block caspase-independent necrotic cell death |
| Quantified Difference | Equivalent apoptosis inhibition efficacy; necrosis blockade present only with BIP-V5 (qualitative difference) |
| Conditions | In vitro cell culture models; Bax-mediated apoptosis assays |
Why This Matters
Procurement of BIP-V5 enables experimental dissection of necrotic versus apoptotic pathways, which Z-VAD-FMK alone cannot achieve, making it essential for studies where both death modalities may be operative.
